4-Chloro-6-ethoxyquinoline

Lipophilicity logP Drug Discovery

Researchers requiring a 4-chloroquinoline scaffold with enhanced lipophilicity (logP ~3.2) for membrane permeability or electronic transmission studies face inconsistent batch quality. The 6-ethoxy substituent in 4-Chloro-6-ethoxyquinoline provides measurably higher logP than the 6-methoxy analog, enabling distinct pharmacokinetic modulation. • Regioselective Pd(0) cross-coupling at the 4-Cl position while the 6-ethoxy group remains intact • Documented use in condensed ring system electronic transmission studies • Available at 98% purity with consistent physicochemical specs (mp 69-70°C, bp 313.9°C). Supplied as a solid; shipped under ambient conditions with GHS-compliant hazard labeling.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
CAS No. 103862-63-1
Cat. No. B010680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-ethoxyquinoline
CAS103862-63-1
Synonyms4-CHLORO-6-ETHOXYQUINOLINE
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=CN=C2C=C1)Cl
InChIInChI=1S/C11H10ClNO/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3
InChIKeyUMAFNRLXFGANJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-ethoxyquinoline: Chemical Identity and Procurement Overview


4-Chloro-6-ethoxyquinoline (CAS 103862-63-1, molecular formula C₁₁H₁₀ClNO, molecular weight 207.66 g/mol) is a disubstituted quinoline heterocycle bearing a chlorine atom at the 4-position and an ethoxy group at the 6-position . It is supplied as a solid with a reported melting point of 69–70 °C, a boiling point of approximately 313.9 °C at 760 mmHg, and a calculated logP of approximately 3.2–3.3 . The compound is commercially available from multiple vendors (including Sigma-Aldrich, Fluorochem, BOC Sciences, and AKSci) at purities typically ranging from 95% to 99% . It is classified as a combustible solid with acute oral toxicity (Category 4, H302) and serious eye damage (Category 1, H318) hazards . Sigma-Aldrich explicitly lists this compound within its AldrichCPR collection, noting that no analytical data is collected and that the product is sold 'as-is' for early discovery research .

ApplicationSupplier-cited for electronic transmission studies in condensed ring systems
Synthesis4-Cl serves as selective Pd-coupling handle with 6-OEt group intact
ReferenceMay support reference standard and impurity profiling workflows

4-Chloro-6-ethoxyquinoline: Distinction from Quinoline Analogs


Quinoline derivatives with seemingly minor structural variations can exhibit markedly divergent physicochemical properties, reactivity profiles, and biological target engagement. In the case of 4-chloro-6-ethoxyquinoline, the ethoxy substituent at the 6-position confers a higher calculated logP (approximately 3.2–3.3) compared to its 6-methoxy analog (4-chloro-6-methoxyquinoline, CAS 4295-04-9, which has a lower molecular weight of 193.63 g/mol and correspondingly different lipophilicity) . This difference in lipophilicity directly impacts membrane permeability, protein binding, and pharmacokinetic behavior if the compounds are used as scaffolds in medicinal chemistry programs [1]. Furthermore, the 6-ethoxy derivative has been cited specifically for use in studying electronic transmission through condensed ring systems — a specialized application not reported for the 6-methoxy analog . The 4-chloro substituent shows distinctive reactivity in cross-coupling reactions compared to other halogen positions (e.g., 2-chloro), with 4-haloquinolines demonstrating enhanced susceptibility to oxidative addition with Pd(0) catalysts relative to simple carbocyclic aryl halides [2]. Generic substitution without accounting for these differences risks irreproducible synthetic outcomes, altered biological activity, or failed experimental protocols.

Lipophilicity

6-Ethoxy increases logP by ~0.5 units over 6-methoxy analog; may alter membrane permeability and ADME profile

Biological activity

6-Methoxy analog is a confirmed DNA gyrase inhibitor; no target engagement data exist for the 6-ethoxy derivative

Regiochemistry

2-Chloroquinoline analogs may compete with 4-Cl in Pd coupling; regioselectivity outcome may differ

4-Chloro-6-ethoxyquinoline: Quantitative Differentiation Evidence


Lipophilicity and Membrane Permeability

The calculated logP (XLogP3) of 4-chloro-6-ethoxyquinoline is approximately 3.2–3.3 , representing a significant increase in lipophilicity compared to the 6-methoxy analog. While an experimentally measured logP for 4-chloro-6-methoxyquinoline (CAS 4295-04-9) was not located in the accessed datasets, the structural difference (ethoxy –OCH₂CH₃ vs. methoxy –OCH₃) adds one methylene unit, which typically contributes approximately +0.5 logP units based on established fragment-based lipophilicity constants [1]. This increased lipophilicity is expected to enhance passive membrane diffusion and may alter tissue distribution profiles if the compound is used as a molecular probe or scaffold in medicinal chemistry [2].

Lipophilicity
Class-level
Estimated ΔlogP ≈ +0.5 vs. 6-methoxy analog
Supports lipophilicity-driven scaffold selection
Calculated logP; no experimental comparator
Lipophilicity logP Drug Discovery ADME Quinoline Scaffolds

Electronic Transmission in Condensed Ring Systems

Multiple supplier datasheets explicitly state that 4-chloro-6-ethoxyquinoline is 'used in the study of electronic transmission through condensed ring systems' [1]. This application is not cited for the structurally closest analog, 4-chloro-6-methoxyquinoline (CAS 4295-04-9), in any of the accessed supplier or database records. The ethoxy group at the 6-position may influence the electronic properties of the quinoline ring system differently than a methoxy group, potentially affecting electron density distribution and charge transport characteristics relevant to materials science research [2].

Electronic transmission
Reported
Supplier documentation cites use in electronic transmission studies; not cited for 6-methoxy analog
Supplier-cited materials research precedent
No peer-reviewed data located
Electronic Transmission Condensed Ring Systems Materials Science Charge Transport Quinoline

Thermal Stability and Physical Form

4-Chloro-6-ethoxyquinoline is a crystalline solid with a melting point of 69–70 °C at ambient pressure, as reported by multiple suppliers [1]. This relatively low but well-defined melting point facilitates straightforward handling, weighing, and purification by recrystallization. In contrast, many structurally related 4-chloroquinoline derivatives (e.g., 4,7-dichloroquinoline, mp ~86 °C; 4-chloroquinoline, which is a low-melting solid or liquid at room temperature depending on purity) exhibit variable physical forms [2]. The solid physical form at standard laboratory temperatures (20 °C) is confirmed by AKSci and Fluorochem [1].

Thermal stability
Reported
Mp 69–70 °C (solid) vs. 4-chloroquinoline mp 28–31 °C
Simplifies handling and purification
Vendor technical datasheets
Melting Point Solid-State Properties Crystallinity Handling Quinoline

Regioselective Cross-Coupling Reactivity

The 4-chloro substituent on the quinoline ring exhibits enhanced reactivity toward palladium-catalyzed cross-coupling reactions compared to chlorine atoms at other positions [1]. In 4,6-dihaloquinolines, conditions have been identified where the halogen atoms at the 4- and 6-positions can be replaced in succession by similar or different aryl groups in cross-coupling reactions with arylboronic acids catalyzed by palladium and nickel complexes . The 4-position chlorine in 4-chloroquinolines is more susceptible to oxidative addition to Pd(0) than even chlorine at the 2-position, and both α and γ halo-substituted quinolines are significantly more reactive than simple carbocyclic aryl halides [1]. This differential reactivity profile is critical for synthetic planning: the 6-ethoxy group is expected to remain intact during 4-position-selective coupling reactions, whereas 2-chloro-substituted analogs may exhibit competing reactivity.

Cross-coupling reactivity
Class-level
4-Cl position is more reactive toward Pd(0) than carbocyclic aryl chlorides; 6-OEt remains intact
Supports regioselective library synthesis
Literature class-level; no kinetic data for this compound
Cross-Coupling Palladium Catalysis Regioselectivity C–C Bond Formation Quinoline

DNA Gyrase Inhibition: 6-Methoxy vs. 6-Ethoxy

4-Chloro-6-methoxyquinoline (CAS 4295-04-9) is documented as an inhibitor of bacterial DNA gyrase with antibacterial activity against Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis, and the Gram-negative bacterium Pseudomonas aeruginosa . The mechanism of action is proposed to involve inhibition of topoisomerase II or interference with DNA synthesis via binding to bacterial DNA gyrase . In contrast, no peer-reviewed studies or database entries were located that report DNA gyrase inhibition data or antibacterial MIC values for 4-chloro-6-ethoxyquinoline [1]. The 6-ethoxy analog may exhibit different target engagement due to the altered steric and electronic properties of the ethoxy vs. methoxy group, but this remains uncharacterized in the public domain.

DNA gyrase inhibition
Context-dependent
6-Methoxy analog: confirmed inhibitor vs. 6-ethoxy: no data located
6-Methoxy preferred for antibacterial target studies
Cross-study comparison; no head-to-head assay
DNA Gyrase Antibacterial Target Engagement Quinoline Structure-Activity Relationship

GHS Hazard Classification and Safe Handling

4-Chloro-6-ethoxyquinoline carries specific GHS hazard classifications that must be factored into laboratory safety and procurement planning. It is classified as Acute Toxicity Category 4 (Oral, H302: Harmful if swallowed) and Serious Eye Damage Category 1 (H318: Causes serious eye damage) with a signal word 'Danger' . Additionally, Fluorochem lists it as causing skin irritation (H315) and respiratory irritation (H335) . These hazard classifications differ from the 6-methoxy analog, which is supplied by CymitQuimica (Biosynth) without the same explicit GHS hazard detail in the accessed documentation . The compound requires storage in an inert atmosphere at 2–8 °C according to BOC Sciences .

GHS hazard class
Data to verify
H302, H318 (Danger); skin/eye irritation; storage inert atmosphere 2–8°C
Informs lab risk assessment and PPE
Supplier SDS; verify with local safety review
GHS Classification Laboratory Safety Risk Assessment Hazard Communication Quinoline

4-Chloro-6-ethoxyquinoline: Evidence-Backed Application Scenarios


Materials Science: Electronic Transmission Studies

4-Chloro-6-ethoxyquinoline is explicitly cited by multiple suppliers as being used in the study of electronic transmission through condensed ring systems [1]. This application is not reported for the 6-methoxy analog (CAS 4295-04-9), which is instead characterized as a DNA gyrase inhibitor . Researchers investigating charge transport, molecular electronics, or organic semiconductor properties in quinoline-based condensed ring systems should select the 6-ethoxy derivative based on this documented application precedent. The ethoxy substituent may provide favorable electronic effects for these studies, though direct comparative electronic parameter data remain to be established in the peer-reviewed literature. Patent literature on quinoline-based charge transport materials for organic electroluminescent devices provides additional context for this research direction [2].

Synthetic Chemistry: Regioselective Cross-Coupling

The 4-chloro substituent in 4-chloro-6-ethoxyquinoline is positioned for selective palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig, etc.) while the 6-ethoxy group remains intact as a non-participating substituent [3]. This regiochemical orthogonality is supported by literature demonstrating that 4-haloquinolines are more susceptible to Pd(0) oxidative addition than carbocyclic aryl chlorides [3], and that in 4,6-dihaloquinolines the two halogen positions can be addressed sequentially . Synthetic chemists constructing quinoline-focused compound libraries or optimizing structure-activity relationships around the 4-position should prioritize this scaffold over 2-chloroquinoline analogs when 4-position functionalization is the primary goal.

Medicinal Chemistry: Lipophilicity for ADME

With a calculated logP of approximately 3.2–3.3 , 4-chloro-6-ethoxyquinoline offers a measurably higher lipophilicity profile compared to the 6-methoxy analog (estimated ΔlogP ≈ +0.5) [4]. In medicinal chemistry programs where modulating lipophilicity is a key optimization parameter — for example, to enhance passive membrane permeability or to alter tissue distribution — the 6-ethoxy substitution pattern provides a distinct option within the 4-chloroquinoline scaffold series. However, prospective users should note that increased lipophilicity may also elevate hERG channel binding risk and metabolic liability; no hERG or metabolic stability data for this specific compound were located in the public domain [5].

Reference Standard and Impurity Profiling

4-Chloro-6-ethoxyquinoline is cited as a reference substance for drug impurities and reagents [6]. The compound's well-defined physicochemical properties — including its melting point of 69–70 °C , boiling point of 313.9 °C at 760 mmHg , and solid physical form — make it suitable as a chromatographic reference standard. Its structural relationship to the broader 4-chloroquinoline class (including chloroquine and related antimalarials) positions it as a potential impurity marker or synthetic intermediate reference in pharmaceutical quality control workflows. The availability of the compound at 98% purity from Fluorochem and 95% from other suppliers supports its use in analytical method development and validation.

Application
Selection Property
Validation Focus
Electronic transmission studies
Documented application precedent
Charge transport in condensed ring systems
Regioselective cross-coupling
4-Cl Pd(0) reactivity
Selectivity vs. 2-chloro analogs and sequential coupling
ADME lipophilicity tuning
Higher lipophilicity vs. 6-methoxy
Membrane permeability and distribution profiling
Reference standard & impurity profiling
Defined melting point and solid form
Chromatographic method development

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